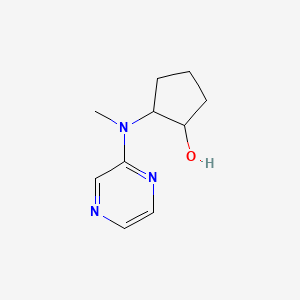
2-(Methyl(pyrazin-2-yl)amino)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-(Methyl(pyrazin-2-yl)amino)cyclopentan-1-ol" involves intricate chemical reactions that enable the construction of its complex structure. A notable method includes the regioselective cyclohexadiene annulation to the CC(N) bond of an enamine, achieved in two steps involving the condensation of a 1-alkynylcarbene complex with an enolizable carbonyl compound to give a pyran-2-ylidene complex, which upon subsequent reaction with cyclic enamines generates a steroid-like molecule through the elimination of M(CO)6 (Aumann et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(Methyl(pyrazin-2-yl)amino)cyclopentan-1-ol" has been elucidated through various analytical techniques, including single crystal X-ray diffraction. This method confirmed the structure of bis-adducts formed through multicomponent synthesis, highlighting the complexity and specificity of these molecular frameworks (Lega et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with the pyrazin-2-yl moiety can lead to the formation of biologically relevant structures, showcasing a range of reactivities and chemical transformations. For instance, the Diels−Alder reaction with 3-amino-5-chloro-2(1H)-pyrazinones offers a pathway to synthesize 3-amino- or 6-cyano-substituted 2-pyridinone systems, demonstrating the compound's versatility in chemical reactions (Vandenberghe et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
A novel methodology for the synthesis of densely functionalized 2(1H)-pyrazinones demonstrates the versatility of pyrazine derivatives in chemical synthesis. The treatment of mesoionic 1,3-oxazolium-5-olates with carbanions derived from activated methylene isocyanides facilitates a ring transformation, yielding 2(1H)-pyrazinones with potential biological activities (Saijo et al., 2017).
Catalysis
The use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a novel and heterogeneous catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives highlights the role of pyrazine derivatives in catalysis. This method offers several advantages, including shorter reaction times, better yields, and environmental friendliness, making it an efficient route for designing these derivatives (Maleki & Ashrafi, 2014).
Material Science
The synthesis and biological properties of alkyl alcohol and statine derivatives of 1,2,4-triazolo[4,3-a]pyrazine derivatives, incorporating various transition-state mimetics, demonstrate the potential of pyrazine derivatives in material science, particularly in the development of compounds with human renin inhibitory activity. These compounds have shown promising results in lowering blood pressure in animal models, indicating their significance in medicinal chemistry and drug design (Roberts et al., 1990).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[methyl(pyrazin-2-yl)amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(8-3-2-4-9(8)14)10-7-11-5-6-12-10/h5-9,14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGHHVSSKVUYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide](/img/structure/B2496372.png)
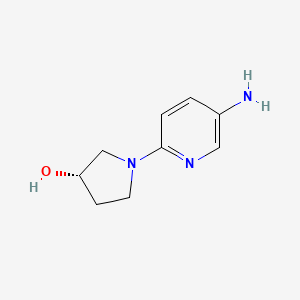
![1-(4-Fluorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2496374.png)

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)


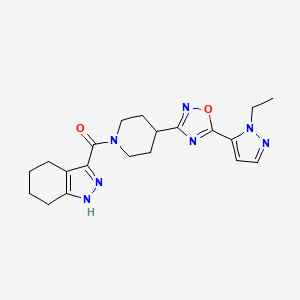
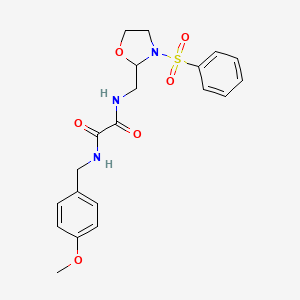
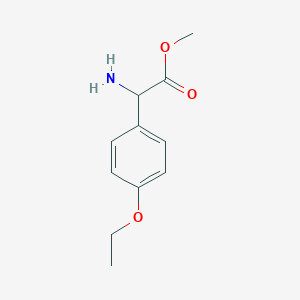
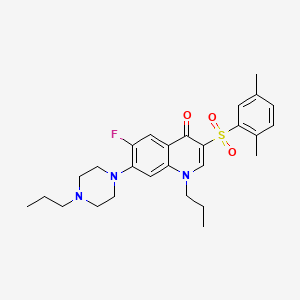
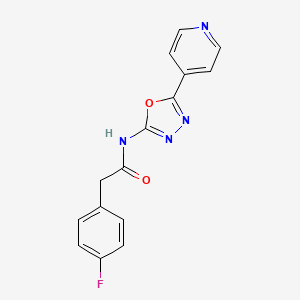
![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)
